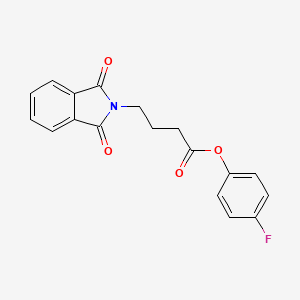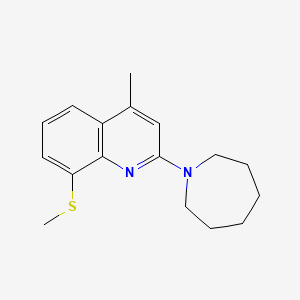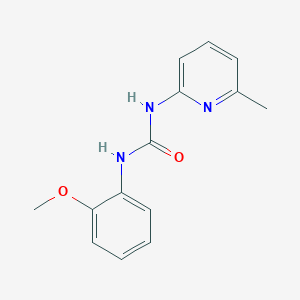
3-(2-chlorobenzyl)-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-chlorobenzyl)-4(3H)-quinazolinone is a chemical compound that is widely used in scientific research. It is a member of the quinazolinone family of compounds, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 3-(2-chlorobenzyl)-4(3H)-quinazolinone is not fully understood. However, it is believed to act through the inhibition of protein kinases, which are involved in the regulation of cell growth, division, and differentiation. By inhibiting these enzymes, 3-(2-chlorobenzyl)-4(3H)-quinazolinone may be able to disrupt the signaling pathways that are involved in the development and progression of cancer.
Biochemical and Physiological Effects
Studies have shown that 3-(2-chlorobenzyl)-4(3H)-quinazolinone can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, 3-(2-chlorobenzyl)-4(3H)-quinazolinone has been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. It has also been investigated for its potential as an antiviral agent, with promising results.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(2-chlorobenzyl)-4(3H)-quinazolinone in lab experiments is its diverse biological activities. It can be used to investigate the mechanisms of cancer cell growth and proliferation, as well as the regulation of cell signaling pathways. However, one of the limitations of using 3-(2-chlorobenzyl)-4(3H)-quinazolinone is its potential toxicity. It is important to use appropriate safety measures when handling this compound.
Direcciones Futuras
There are several future directions for research on 3-(2-chlorobenzyl)-4(3H)-quinazolinone. One area of interest is its potential as an anticancer agent. Further studies are needed to investigate its efficacy and safety in vivo. Another area of interest is its potential as an inhibitor of protein kinases. More research is needed to identify the specific kinases that are targeted by this compound and to elucidate its mechanism of action. Finally, 3-(2-chlorobenzyl)-4(3H)-quinazolinone may have potential as an antiviral agent. Further studies are needed to investigate its efficacy against a range of viruses and to determine its safety in vivo.
Conclusion
In conclusion, 3-(2-chlorobenzyl)-4(3H)-quinazolinone is a chemical compound that has diverse biological activities. It has been extensively studied for its potential as an anticancer, anti-inflammatory, and antiviral agent. Its mechanism of action is believed to involve the inhibition of protein kinases, which play a critical role in cell signaling pathways. While there are limitations to using this compound in lab experiments, its potential as a therapeutic agent makes it an important area of research for the future.
Métodos De Síntesis
The synthesis of 3-(2-chlorobenzyl)-4(3H)-quinazolinone involves the reaction of 2-chlorobenzylamine with anthranilic acid in the presence of a catalyst. The reaction proceeds through an intermediate Schiff base, which is then cyclized to form the quinazolinone ring. The yield of the reaction is typically high, and the purity of the product can be achieved through recrystallization.
Aplicaciones Científicas De Investigación
3-(2-chlorobenzyl)-4(3H)-quinazolinone has been extensively studied for its biological activities. It has been shown to exhibit anticancer, anti-inflammatory, and antiviral activities. It has also been investigated for its potential as an inhibitor of protein kinases, which are enzymes that play a critical role in cell signaling pathways.
Propiedades
IUPAC Name |
3-[(2-chlorophenyl)methyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c16-13-7-3-1-5-11(13)9-18-10-17-14-8-4-2-6-12(14)15(18)19/h1-8,10H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNNHXAXOXPFBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC3=CC=CC=C3C2=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorobenzyl)quinazolin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-fluorobenzyl)thio]-5-phenyl-1,3,4-oxadiazole](/img/structure/B5806665.png)
![4',7'-dichloro-1'-ethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5806669.png)



![ethyl {[5-acetyl-3-(aminocarbonyl)-6-methyl-2-pyridinyl]thio}acetate](/img/structure/B5806700.png)
![ethyl 4-({[(5-methyl-3-isoxazolyl)amino]carbonyl}amino)benzoate](/img/structure/B5806704.png)

![3-(2-hydroxyethyl)-6,6-dimethyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5806720.png)
![2-[1-(2-morpholin-4-ylbutanoyl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B5806722.png)


